molecular formula C9H8NO4- B1261211 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate

4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate

Cat. No. B1261211
M. Wt: 194.16 g/mol
InChI Key: OMAJIMAYOJBLJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-hydroxypyridin-3-yl)-4-oxobutyrate is a 4-oxo monocarboxylic acid anion that is the conjugate base of 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Methodologies : Research shows that compounds related to 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate can be synthesized using various methodologies. For instance, methyl 4,4-dimethoxy-3-oxobutyrate can condense with malonodinitrile to form derivatives (Victory, Sempere, Borrell, & Crespo, 1989). Furthermore, the synthesis of compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate demonstrates the structural diversity and complexity achievable with such compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Catalytic and Antiproliferative Properties

Medicinal Chemistry and Molecular Interactions

  • Biochemical Interactions : In-depth studies of biochemical interactions, such as the protonation sites and hydrogen bonding in mono-hydrobromide salts of related compounds, provide insights into the molecular behavior of this compound derivatives (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
  • Chemical Synthesis and Properties : Studies on the synthesis of potential anticancer agents, such as Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, that involve hydroxypyridine derivatives highlight the compound's relevance in developing novel therapeutics (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Application in Organic Synthesis

  • Organocatalysis : The use of related compounds in organocatalytic reactions, such as the synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones, underscores their utility in organic synthesis (Hajra & Giri, 2008).
  • Synthesis of Dyes : Compounds like 4-(3-Cyanopyridin-2-ylthio)acetoacetates, which are related to this compound, have been used in the synthesis of novel bisheteroaryl bisazo dyes, indicating the potential for applications in material science and textile industry (Modi & Patel, 2013).

Enzymatic Reactions and Biological Activity

  • Enzymatic Studies : Research into enzymes like NADP+ dependent 3-hydroxycarboxylate oxidoreductases, which interact with 3-oxobutyrate (a structurally related compound), provides insights into the biological activity and potential applications in biotechnology (Bayer, Günther, & Simon, 1994).

properties

Molecular Formula

C9H8NO4-

Molecular Weight

194.16 g/mol

IUPAC Name

4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate

InChI

InChI=1S/C9H9NO4/c11-7(2-4-9(13)14)6-1-3-8(12)10-5-6/h1,3,5H,2,4H2,(H,10,12)(H,13,14)/p-1

InChI Key

OMAJIMAYOJBLJF-UHFFFAOYSA-M

SMILES

C1=CC(=O)NC=C1C(=O)CCC(=O)[O-]

Canonical SMILES

C1=CC(=O)NC=C1C(=O)CCC(=O)[O-]

synonyms

6-hydroxy-3-succinoyl-pyridine
6-hydroxy-3-succinoylpyridine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
Reactant of Route 2
Reactant of Route 2
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
Reactant of Route 3
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
Reactant of Route 4
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
Reactant of Route 5
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
Reactant of Route 6
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.